molecular formula C7H3BrFNO B6233661 5-bromo-7-fluoro-1,3-benzoxazole CAS No. 1267992-02-8

5-bromo-7-fluoro-1,3-benzoxazole

Cat. No.: B6233661
CAS No.: 1267992-02-8
M. Wt: 216
InChI Key:
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Description

5-bromo-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound . It is a solid powder at ambient temperature with a molecular weight of 216.01 . It is used in the synthesis of novel compounds, polymeric materials, and drugs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO/c8-5-1-4 (9)2-6-7 (5)11-3-10-6/h1-3H . This indicates that the molecule is composed of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.


Chemical Reactions Analysis

Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 216.01 .

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer effects . These activities suggest that 5-bromo-7-fluoro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Some benzoxazole derivatives have shown promising anticancer activity against human colorectal cancer cell line (HCT 116) . This suggests that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . This suggests that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-fluoro-1,3-benzoxazole involves the bromination and fluorination of 1,3-benzoxazole.", "Starting Materials": [ "1,3-benzoxazole", "bromine", "potassium bromide", "fluorine gas", "potassium fluoride", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "1. Bromination: 1,3-benzoxazole is dissolved in acetic acid and treated with bromine and potassium bromide. The reaction mixture is stirred at room temperature for several hours until the desired level of bromination is achieved.", "2. Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the brominated product.", "3. Fluorination: The brominated product is dissolved in acetic acid and treated with fluorine gas and potassium fluoride. The reaction mixture is stirred at room temperature for several hours until the desired level of fluorination is achieved.", "4. Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, 5-bromo-7-fluoro-1,3-benzoxazole." ] }

CAS No.

1267992-02-8

Molecular Formula

C7H3BrFNO

Molecular Weight

216

Purity

95

Origin of Product

United States

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